3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid, also known as SC-57461, is a synthetic compound classified as a γ-amino acid derivative. It plays a significant role in scientific research as a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4 hydrolase), a key enzyme in the biosynthesis of leukotriene B4 (LTB4). LTB4 is a potent pro-inflammatory mediator involved in various inflammatory diseases, including inflammatory bowel disease, psoriasis, rheumatoid arthritis, and asthma.
SC-57461 was identified through a series of structure-activity relationship (SAR) studies focused on optimizing the potency and oral bioavailability of LTA4 hydrolase inhibitors. The synthesis of SC-57461 involved the exploration of a variety of α-, β-, and γ-amino acid analogues, culminating in the identification of 3-(methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid as the clinical candidate with the optimal balance of potency and pharmacokinetic properties. The detailed synthetic route and specific reaction conditions are described in the referenced publication.
SC-57461 acts as a competitive inhibitor of LTA4 hydrolase. This means it binds to the active site of the enzyme, preventing the natural substrate, LTA4, from binding and being converted to LTB4. The inhibition constant (Ki) for SC-57461 against both the epoxide hydrolase and aminopeptidase activities of LTA4 hydrolase is in the low nanomolar range (23 nM and 27 nM, respectively), indicating its high potency. By blocking LTB4 production, SC-57461 effectively inhibits the downstream inflammatory cascade initiated by this potent mediator.
The physical and chemical properties of SC-57461 have been extensively characterized, revealing its good cell penetration, oral bioavailability, and long pharmacodynamic half-life. These properties make it suitable for in vivo studies investigating the role of LTB4 in various animal models of inflammation.
In vitro studies: SC-57461 has been used to study the inhibitory effects on LTB4 production in human whole blood stimulated with calcium ionophore. These studies have demonstrated its potency and selectivity, as it does not affect the production of other inflammatory mediators, such as thromboxane B2.
Animal models of inflammation: SC-57461 has been used in several animal models to investigate the role of LTB4 in inflammation. In a mouse model of arachidonic acid-induced ear edema, SC-57461 significantly reduced ear swelling, demonstrating its anti-inflammatory effects. Similarly, in a rat model of ionophore-induced peritoneal eicosanoid production, SC-57461 inhibited LTB4 production in a dose-dependent manner. These studies have provided valuable insights into the role of LTB4 in various inflammatory conditions.
Preclinical studies: SC-57461 has been evaluated in preclinical studies for its potential as a therapeutic agent for inflammatory bowel disease. In a study using colitic cotton-top tamarins, SC-57461 effectively reduced LTB4 concentrations in rectal dialysates and led to significant improvements in histological scores and quality of life parameters. This study highlighted the therapeutic potential of SC-57461 for inflammatory bowel disease.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5